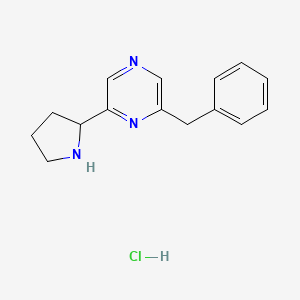

2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

X-ray Crystallography Analysis of Solid-State Conformation

The solid-state conformation of 2-benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride has not been directly reported, but insights can be inferred from analogous pyrazine-pyrrolidine hybrids. X-ray crystallography typically reveals:

- Planar pyrazine ring : Aromatic stabilization through conjugation between nitrogen atoms.

- Pyrrolidine ring puckering : Chair-like conformation with N-attached substituents in equatorial positions.

- Hydrochloride ion interactions : Potential hydrogen bonding between the chloride ion and pyrazine nitrogen or pyrrolidine hydrogen atoms.

Key Structural Parameters

| Feature | Expected Value (Analogous Compounds) | Source |

|---|---|---|

| Pyrazine N–C bond length | ~1.34 Å | |

| Pyrrolidine N–C bond | ~1.46 Å | |

| Torsion angle (C2–N–C6–C) | 60–90° (anticlinal) |

Torsional Angle Analysis of Pyrrolidine-Pyrazine Linkage

The C2–N–C6–C torsion angle governs the spatial relationship between the pyrrolidine and pyrazine rings. In related structures:

Spectroscopic Identification Techniques

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

¹H NMR (CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzyl CH₂ | 4.5–4.7 | Singlet | 2H |

| Pyrrolidine CH₂ (C3/C4) | 1.6–1.9 | Multiplet | 4H |

| Pyrrolidine CH (C2) | 3.2–3.5 | Multiplet | 1H |

| Pyrazine H (C5) | 8.0–8.3 | Singlet | 1H |

¹³C NMR (CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine C2 (N-adjacent) | 155–160 |

| Pyrazine C6 (N-adjacent) | 145–150 |

| Benzyl CH₂ | 40–45 |

| Pyrrolidine C2 (N-attached) | 55–60 |

¹⁵N NMR (Solid-State)

| Nitrogen Site | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine N1 | 150–155 |

| Pyrazine N4 | 145–150 |

| Pyrrolidine N | 35–40 |

High-Resolution Mass Spectrometry Fragmentation Patterns

HRMS (ESI/APCI)

| Fragment | m/z [M+H]⁺ | Assignment |

|---|---|---|

| [C₁₅H₁ |

Properties

IUPAC Name |

2-benzyl-6-pyrrolidin-2-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3.ClH/c1-2-5-12(6-3-1)9-13-10-16-11-15(18-13)14-7-4-8-17-14;/h1-3,5-6,10-11,14,17H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTNMOXCTFMBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=CN=C2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Construction

The initial step in synthesizing 2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride involves constructing the pyrazine ring system. This is typically achieved via condensation reactions between 1,2-dicarbonyl compounds and arylamines, such as 2,3-bis(4-(Furan-3-yl)phenyl)-5-(piperidin-4-ylmethoxy)pyrazine derivatives, following established protocols for pyrazine synthesis. These methods often employ condensation under reflux conditions in suitable solvents like ethanol or acetic acid, leading to the formation of the pyrazine nucleus with high regioselectivity.

Incorporation of the Benzyl Group

The benzyl substituent at position 2 is introduced through nucleophilic aromatic substitution or via alkylation of the pyrazine core. A typical route involves treating the pyrazine intermediate with benzyl halides (e.g., benzyl chloride) in the presence of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile. This alkylation step is crucial for attaching the benzyl moiety selectively at the desired position.

Introduction of the Pyrrolidin-2-yl Group

The pyrrolidin-2-yl group at position 6 is incorporated via nucleophilic substitution or through a Mitsunobu reaction, where a protected pyrrolidine derivative reacts with the pyrazine intermediate. Alternatively, direct alkylation using pyrrolidine derivatives bearing suitable leaving groups (e.g., tosylates or halides) can be employed. Such reactions are typically conducted under reflux with phase-transfer catalysts or in polar aprotic solvents to enhance nucleophilicity.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the compound with gaseous hydrogen chloride or hydrochloric acid in a suitable solvent like diethyl ether or ethanol, followed by purification via recrystallization.

Advanced One-Pot and Catalytic Methods

Recent developments have introduced more efficient, environmentally friendly, and high-yielding synthetic routes, notably one-pot procedures that combine multiple steps to minimize purification and maximize yield.

Ugi Multicomponent Reactions

The Ugi four-component reaction (U-4CR) has been employed to synthesize complex heterocycles, including pyrazines, by combining amines, aldehydes, isocyanides, and carboxylic acids in a single step. This approach allows the simultaneous formation of multiple bonds, facilitating rapid access to pyrazine derivatives with diverse substituents.

Dehydrogenative Coupling of Amino Alcohols

A notable method involves dehydrogenative coupling catalyzed by earth-abundant metal complexes, such as manganese pincer catalysts, which promote the formation of pyrazines from amino alcohol derivatives. Under optimized conditions—using toluene as solvent, elevated temperatures (~150°C), and bases like potassium hydride—this method yields pyrazines with high efficiency and selectivity, often in yields exceeding 90%.

Nucleophilic Substitution and N-Acylation Sequences

A strategic sequence involves initial nucleophilic substitution on the pyrazine ring to introduce the pyrrolidin-2-yl group, followed by N-acylation to lock in the substitution pattern. This sequence can be optimized in a one-pot fashion by employing cesium carbonate as base and acetonitrile as solvent, which simplifies purification and improves overall yield.

Specific Synthesis Data and Reaction Schemes

Research Findings and Optimization Strategies

- Catalytic dehydrogenation offers a greener route, avoiding harsh oxidants.

- Solvent choice critically influences yield and selectivity; acetonitrile and toluene are preferred.

- Base selection impacts reaction efficiency; cesium carbonate and potassium hydride are effective.

- Reaction temperature around 150°C optimizes dehydrogenation without decomposition.

- Sequential one-pot procedures significantly reduce purification steps, increasing overall efficiency.

Notes and Considerations

- The synthesis of This compound benefits from modular approaches, allowing for structural diversification.

- Proper control of reaction conditions—temperature, solvent, and stoichiometry—is essential for regioselectivity and yield.

- Recent advances favor catalytic, one-pot methods over traditional multi-step syntheses, aligning with green chemistry principles.

- The choice of protecting groups and deprotection steps must be optimized to prevent side reactions, especially during salt formation.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the pyrrolidine’s secondary amine to a pyrrolidone structure via dehydrogenation . For example:

This reaction is critical for generating oxidized derivatives with altered electronic properties.

Substitution Reactions

The pyrazine ring participates in nucleophilic and electrophilic substitutions, particularly at positions activated by electron-withdrawing groups.

Key Reactions:

-

Halogenation : Chlorination or bromination occurs at the pyrazine ring’s α-positions under acidic conditions .

-

Amination : Reaction with ammonia or primary amines introduces amino groups, often requiring catalytic metal complexes .

Example :

Acylation and Alkylation

The benzyl group and pyrrolidine nitrogen are sites for acylation/alkylation:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Acylation | Acetic anhydride, Cs₂CO₃, reflux | Pyrrolidine amide |

| Benzyl Alkylation | Alkyl halides, KOH, methanol | Substituted benzyl derivatives |

These reactions modify solubility and bioavailability, making them valuable in medicinal chemistry .

Cross-Coupling Reactions

The pyrazine core supports transition metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura : Requires a halogenated pyrazine precursor and aryl boronic acids .

-

Heck Reaction : Alkenes couple to the pyrazine ring via palladium catalysis .

Example :

Reduction Reactions

Selective reduction of the pyrazine ring is achievable using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This yields dihydropyrazine intermediates, which can aromatize under oxidative conditions .

Retro-Claisen and Cyclization Pathways

Under basic conditions (e.g., Cs₂CO₃), the compound undergoes retro-Claisen reactions, cleaving benzoyl groups to form enolate intermediates. Subsequent cyclization generates fused heterocycles like pyrrolopiperazine-diones .

Biological Activity and Functionalization

While not a direct reaction, functionalized derivatives (e.g., sulfonamide or triazole analogues) exhibit antiviral and enzyme-inhibitory properties. For instance, introducing a sulfonyl group at the pyrrolidine nitrogen enhances binding to viral proteases .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazine derivatives, including 2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride. Research has indicated that compounds with similar structures exhibit significant activity against respiratory syncytial virus (RSV). The structure-activity relationship (SAR) analysis reveals that modifications to the pyrazine scaffold can lead to enhanced antiviral properties. For instance, a study demonstrated that specific dihedral angles between the pyrazine scaffold and substituent groups are crucial for antiviral efficacy, suggesting that this compound could be optimized for similar effects .

Anti-Cancer Properties

The compound's structural characteristics position it as a candidate for anti-cancer drug development. Pyrazines are frequently associated with various bioactivities, including anti-cancer effects. A systematic review of pyrazole-type compounds has shown their potential in targeting multiple cancer pathways. For example, derivatives have been synthesized that demonstrate cytotoxicity against various cancer cell lines, indicating that this compound may exhibit similar properties .

Neurological Applications

Research into compounds like this compound has also explored their effects on the central nervous system. Pyrazine derivatives have been studied for their potential in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by these compounds suggests a promising avenue for therapeutic intervention .

Table 1: Antiviral Activity of Pyrazine Derivatives

| Compound | EC50 Value (nM) | Target Virus |

|---|---|---|

| This compound | TBD | RSV |

| Compound A | 0.15 | RSV |

| Compound B | <1 | RSV |

Table 2: Cytotoxicity of Pyrazine Compounds Against Cancer Cell Lines

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | NCI-H460 (Lung Cancer) |

| Compound C | 5 | HepG2 (Liver Cancer) |

| Compound D | 3 | HCT116 (Colon Cancer) |

Case Study 1: Antiviral Efficacy

In a recent study focusing on RSV, compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit viral replication. The results indicated that optimal dihedral angles in the molecular structure were correlated with enhanced antiviral activity, paving the way for further development of this compound as an antiviral agent .

Case Study 2: Anti-Cancer Activity

Another investigation explored the cytotoxic effects of various pyrazine derivatives against multiple cancer cell lines. The study found that certain modifications to the pyrazine structure resulted in significant inhibition of cell growth, highlighting the potential of compounds like this compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrazine vs. Benzofuropyrimidinone (XL413): XL413’s benzofuropyrimidinone core enables selective kinase inhibition (e.g., Cdc7/Cdk9), while the pyrazine core in the target compound may target different enzymes or receptors due to its planar aromatic system and nitrogen positioning .

- Imidazo-pyrazine Derivatives: The fused imidazole ring in these compounds enhances binding to protein hinge regions (e.g., interactions with Cys106 and Gly28), which is less likely in the non-fused pyrazine structure of the target compound .

Substituent Effects

- Pyrrolidine vs. Piperidine: The pyrrolidine ring (5-membered) in the target compound may confer conformational rigidity compared to piperidine (6-membered) in 2-chloro-6-(4-piperidinyloxy)pyrazine, affecting binding pocket compatibility .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a benzyl group and a pyrrolidine moiety. Its chemical formula is CHClN, with a molecular weight of approximately 255.74 g/mol. The presence of both the pyrazine and pyrrolidine rings contributes to its unique pharmacological profile.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors or enzymes, modulating their activity.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | Moderate | |

| Neuroprotective | Preliminary | |

| Anticancer | Limited |

Case Study: Antimicrobial Activity

A study conducted on various pyrazine derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although specific data on this compound remains to be published.

Case Study: Anti-inflammatory Effects

In vitro assays have shown that pyrazine derivatives can inhibit pro-inflammatory cytokines. A derivative closely related to this compound demonstrated comparable effects to indomethacin in reducing inflammation in carrageenan-induced edema models, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. How are stability studies designed to assess shelf-life under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.